molecular formula C11H9FN2O2S B5558779 2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide

2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5558779
M. Wt: 252.27 g/mol
InChI Key: AMOSOUJSWYXPNZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that features a fluorophenoxy group and a thiazolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-fluorophenol with 2-bromoacetylthiazole under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

The thiazole ring system is a significant scaffold in drug discovery, especially for anticancer agents. Compounds containing thiazole derivatives have shown promising results against various cancer cell lines.

  • Mechanism of Action : Thiazole derivatives often exhibit their anticancer activity through multiple mechanisms, including inhibition of specific kinases, modulation of apoptotic pathways, and interference with DNA replication. For instance, compounds with the thiazole moiety have been reported to target enzymes such as EGFR and Akt, which are crucial in cancer cell proliferation and survival .
  • Case Studies :
    • A study demonstrated that certain thiazole derivatives exhibited nanomolar inhibitory activity against a range of human cancer cell lines including breast, lung, and colon cancers. The introduction of substituents on the thiazole ring significantly enhanced the anticancer potency .
    • Another research effort focused on synthesizing novel thiazole acetamide derivatives that displayed selective cytotoxicity against leukemia and prostate cancer cells. Molecular docking studies indicated strong binding affinity to the active site of VEGFR-2, suggesting potential use as targeted therapy .

Antimicrobial Properties

In addition to anticancer effects, 2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide has shown promising antimicrobial activity.

  • Antibacterial Activity : In vitro studies have indicated that thiazole derivatives can inhibit the growth of various bacterial strains. For example, compounds were tested against Staphylococcus aureus and Chromobacterium violaceum, showing significant zones of inhibition compared to standard antibiotics .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, thiazole derivatives have been investigated for their potential in treating other health conditions:

  • Anti-inflammatory Effects : Some studies suggest that thiazole compounds can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs.
  • Antidiabetic Activity : Research indicates that certain thiazole derivatives can enhance insulin sensitivity and glucose uptake in cells, presenting potential applications in diabetes management .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Uniqueness

2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

2-(4-Fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a fluorinated phenoxy moiety and a thiazole ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10FN2O1S\text{C}_{11}\text{H}_{10}\text{F}\text{N}_2\text{O}_1\text{S}

This compound is characterized by:

  • A 4-fluorophenoxy group that enhances lipophilicity and may improve binding affinity to biological targets.
  • An N-(1,3-thiazol-2-yl) substituent that could contribute to its biological activity through interactions with various enzymes or receptors.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Recent studies have shown that compounds with thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been tested against various bacterial strains and fungi. In vitro assays demonstrated that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 1.0 - 8.9 μM against pathogens such as Mycobacterium tuberculosis . The presence of the fluorinated phenoxy group may enhance the efficacy of these compounds against microbial targets.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For example:

  • In studies involving A549 lung carcinoma cells, compounds structurally similar to this acetamide showed IC50 values indicating significant antiproliferative effects .
  • Flow cytometry analyses revealed that certain derivatives induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and caspase activation .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth. For instance, thiazole derivatives have been identified as potent inhibitors of α-glycosidase .
  • Receptor Interaction : The structural components may allow for effective binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds:

CompoundActivityIC50 (µM)Reference
Thiazole derivative AAntimicrobial8.0
Thiazole derivative BAnticancer (MCF7)5.1
Thiazole derivative CAnticancer (A549)6.19

These findings indicate that modifications to the thiazole and phenoxy groups can significantly enhance biological activity.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOSOUJSWYXPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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